7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure combining a chromeno and pyrimidine moiety, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with malononitrile to form a benzylidene intermediate. This intermediate then undergoes cyclization with 2-amino-4-chloropyrimidine in the presence of a base to yield the desired chromeno[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced chromeno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted chromeno[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development .
Medicine
In medicine, the compound’s ability to interact with specific molecular targets has led to research into its use as a therapeutic agent for diseases such as cancer and inflammatory disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the reduction of inflammation in affected tissues .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of pharmaceuticals with various therapeutic applications.
Uniqueness
7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of chromeno and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for developing new therapeutic agents .
Properties
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-14-5-3-4-11(9-14)17-21-18-15(19(25)22-17)10-12-8-13(20)6-7-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJDTVYBRTKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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